molecular formula C6H14N2 B12435826 (R)-Piperidin-3-ylmethanamine

(R)-Piperidin-3-ylmethanamine

Cat. No.: B12435826
M. Wt: 114.19 g/mol
InChI Key: IPOVLZSJBYKHHU-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Piperidin-3-ylmethanamine is a chiral amine compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound’s chirality plays a crucial role in its biological activity, making it a valuable target for asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidin-3-ylmethanamine typically involves the reduction of the corresponding nitrile or amide precursor. One common method is the catalytic hydrogenation of ®-Piperidin-3-carbonitrile using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the production of ®-Piperidin-3-ylmethanamine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, chiral resolution techniques, such as chromatography or crystallization, may be employed to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions: ®-Piperidin-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: It can be reduced to form the corresponding piperidine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

®-Piperidin-3-ylmethanamine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and receptor interactions.

    Medicine: It is an intermediate in the synthesis of drugs used to treat neurological disorders and other medical conditions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Piperidin-3-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the piperidine ring structure can interact with receptor sites, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

    (S)-Piperidin-3-ylmethanamine: The enantiomer of ®-Piperidin-3-ylmethanamine, with different biological activity.

    Piperidine: A simpler structure without the methanamine group.

    N-Methylpiperidine: A methylated derivative with different reactivity.

Uniqueness: ®-Piperidin-3-ylmethanamine is unique due to its chiral nature and the presence of both the piperidine ring and the methanamine group. This combination of structural features imparts specific reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

[(3R)-piperidin-3-yl]methanamine

InChI

InChI=1S/C6H14N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-5,7H2/t6-/m1/s1

InChI Key

IPOVLZSJBYKHHU-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](CNC1)CN

Canonical SMILES

C1CC(CNC1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.